Dipivefrin hydrochloride

Catalog No.
S526284
CAS No.
64019-93-8
M.F
C19H30ClNO5
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipivefrin hydrochloride

CAS Number

64019-93-8

Product Name

Dipivefrin hydrochloride

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

Molecular Formula

C19H30ClNO5

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H

InChI Key

VKFAUCPBMAGVRG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl

Synonyms

adrenaline dipivalate, Apo-Dipivefrin, d Epifrin, Diopine, dipivaloylepinephrine, dipivalyl epinephrine, dipivefrin, dipivefrin acetate, (+-)-isomer, dipivefrin citrate (1:1), (+-)-isomer, dipivefrin hydrochloride, dipivefrin hydrochloride, (+-)-isomer, dipivefrin monophosphate, (+-)-isomer, dipivefrin monosulfate, (+-)-isomer, dipivefrin nitrate, (+-)-isomer, dipivefrin perchlorate, dipivefrin propanoate, (+-)-isomer, dipivefrin tartrate (1:1), (+-)-(R-(R*,R*))-isomer, dipivefrin tartrate (1:1), (R)-(R-(R*,R*))-isomer, dipivefrin, (R)-isomer, Dipoquin, Glaucothil, Glaudrops, PMS-Dipivefrin, Propine, ratio-Dipivefrin

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
  • Decreasing aqueous humor production: Epinephrine stimulates alpha-adrenergic receptors in the ciliary body, which is responsible for producing aqueous humor, the fluid that fills the anterior chamber of the eye. This stimulation reduces the production of aqueous humor, thereby lowering IOP [].
  • Increasing aqueous humor outflow: Epinephrine also stimulates beta-adrenergic receptors in the trabecular meshwork, which is responsible for draining aqueous humor from the eye. This stimulation enhances the outflow of aqueous humor, further lowering IOP [].

These combined mechanisms help to effectively reduce IOP in patients with glaucoma.

Research on Efficacy in Glaucoma Treatment

Several studies have investigated the efficacy of DV in lowering IOP in patients with glaucoma. Here are some key findings:

  • Controlled and open-label studies: These studies demonstrated a statistically significant IOP-lowering effect with DV. Patients using DV twice daily experienced mean pressure reductions ranging from 20 to 24% [].
  • Comparison with other medications: A controlled study found DV (0.1%) to be as effective as epinephrine (2%) in reducing IOP in patients who were intolerant to topical epinephrine [].
  • Combination therapy: Research suggests that adding DV to beta-blocker therapy can be an effective strategy for further reducing IOP in some patients [].

Overall, these studies support the use of DV as a viable treatment option for glaucoma, especially for those who cannot tolerate other medications.

Ongoing Research Efforts

While DV is a well-established treatment for glaucoma, research continues to explore ways to improve its effectiveness and delivery. Some ongoing research areas include:

  • Developing new formulations: Researchers are investigating new formulations of DV, such as thermoresponsive gels, to improve its ocular bioavailability and potentially enhance its IOP-lowering effect [].
  • Evaluating long-term safety and efficacy: While DV is generally well-tolerated, long-term studies are needed to further evaluate its safety and efficacy in managing glaucoma.

Dipivefrin hydrochloride is a synthetic compound primarily used in ophthalmology, particularly for the management of open-angle glaucoma. It is classified as a sympathomimetic agent and is a prodrug of epinephrine, meaning it is converted into the active form (epinephrine) within the body. The chemical structure of dipivefrin hydrochloride is represented by the molecular formula C19H30ClNO5C_{19}H_{30}ClNO_{5} and a molecular weight of approximately 387.90 g/mol. It appears as a white crystalline powder that is freely soluble in water .

Dipivefrin acts as a prodrug to epinephrine. Once inside the eye, it is converted to epinephrine by esterases. Epinephrine then binds to alpha-adrenergic receptors in the ciliary body of the eye, reducing the production of aqueous humor and increasing its outflow, ultimately lowering intraocular pressure in patients with glaucoma [].

Dipivefrin hydrochloride undergoes hydrolysis to convert into epinephrine, facilitated by esterase enzymes present in the cornea. This reaction enhances its lipophilicity, allowing for improved penetration into ocular tissues. The conversion process can be summarized as follows:

  • Hydrolysis Reaction:
    Dipivefrin hydrochlorideEsteraseEpinephrine+Pivalic acid\text{Dipivefrin hydrochloride}\xrightarrow{\text{Esterase}}\text{Epinephrine}+\text{Pivalic acid}

This reaction is crucial for its therapeutic action, as epinephrine acts on adrenergic receptors to reduce intraocular pressure by increasing aqueous humor outflow and decreasing its production .

Dipivefrin hydrochloride exhibits non-selective adrenergic receptor agonist activity once converted to epinephrine. Its primary biological effects include:

  • Decreased Aqueous Humor Production: By acting on alpha-adrenergic receptors.
  • Increased Aqueous Humor Outflow: Through stimulation of beta-adrenergic receptors, leading to enhanced trabecular meshwork conductivity.
  • Therapeutic Onset: The onset of action occurs approximately 30 minutes post-application, with peak effects observed around one hour later .

The synthesis of dipivefrin hydrochloride involves the diesterification of epinephrine with pivalic acid. The general steps are:

  • Esterification: Epinephrine is reacted with pivalic acid in the presence of an acid catalyst.
  • Purification: The resulting dipivefrin is purified through crystallization or chromatography techniques.
  • Formation of Hydrochloride Salt: The final product is converted to its hydrochloride form for stability and solubility in aqueous solutions .

Dipivefrin hydrochloride is primarily used for:

  • Management of Open-Angle Glaucoma: It effectively lowers intraocular pressure.
  • Ophthalmic Solutions: Available as eye drops, it provides a more efficient delivery system compared to traditional epinephrine formulations due to enhanced absorption and reduced side effects .

Research has indicated that dipivefrin interacts with various biological systems, particularly through enzyme activity in the cornea. Studies have characterized the esterase enzymes responsible for hydrolyzing dipivefrin to epinephrine, which plays a significant role in its pharmacokinetics and efficacy . Potential interactions with other ocular medications may also influence its therapeutic outcomes.

Dipivefrin hydrochloride shares similarities with several other ophthalmic agents, particularly those used in glaucoma treatment. Below is a comparison highlighting its unique characteristics:

Compound NameMechanism of ActionLipophilicityUnique Features
Dipivefrin HydrochlorideProdrug of epinephrine; increases outflowHighly lipophilicBetter tolerated than conventional epinephrine
LatanoprostProstaglandin analog; increases outflowModerateLong-lasting effects; targets different pathways
BrimonidineAlpha-2 adrenergic agonist; decreases productionModerateSelectively reduces aqueous humor production
TimololNon-selective beta-blocker; decreases productionLowCommonly used but may cause systemic side effects
PilocarpineMuscarinic agonist; increases outflowLowDirectly stimulates ciliary muscles

Dipivefrin's enhanced lipophilicity allows for better penetration into ocular tissues compared to traditional agents like epinephrine, making it a preferred choice in certain clinical scenarios .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

387.1812508 g/mol

Monoisotopic Mass

387.1812508 g/mol

Heavy Atom Count

26

UNII

5QTH9UHV0K

Pharmacology

Dipivefrin Hydrochloride is an ester with sympathomimetic activities. Dipivefrin hydrochloride is a prodrug of epinephrine that, due to its greater lipophilicity, allows for better penetration into the anterior chamber. Once inside the eye, dipivefrin hydrochloride is converted by hydrolysis to epinephrine. Epinephrine enhances the outflow of aqueous humor and decreases the production of aqueous humor by vasoconstriction. This leads to a reduction in intraocular pressure.

MeSH Pharmacological Classification

Adrenergic Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

64019-93-8

Wikipedia

Dipivefrin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Results of the PROPINE randomized controlled trial: determining the ever-elusive target, the optimal plan for relapses of nephrotic syndrome in children

John D Mahan, Mahmoud Kallash, William E Smoyer
PMID: 33509352   DOI: 10.1016/j.kint.2020.10.034

Abstract

Best treatments for initial presentation and relapses in children with nephrotic syndrome (NS) are still to be defined. The PROPINE study, published in this issue of Kidney International, demonstrates for relapse of childhood NS, the non-inferiority of a short taper (over 36 days) after remission with steroids. This study reinforces the need for more well-designed studies and the incorporation of predictive biomarkers, genetic studies, and other details to personalize treatment for each child with idiopathic NS.


Results of the PROPINE randomized controlled study suggest tapering of prednisone treatment for relapses of steroid sensitive nephrotic syndrome is not necessary in children

Antonio Gargiulo, Laura Massella, Barbara Ruggiero, Lucilla Ravà, Marta Ciofi Degli Atti, Marco Materassi, Francesca Lugani, Elisa Benetti, William Morello, Daniela Molino, Francesca Mattozzi, Marco Pennesi, Silvio Maringhini, Andrea Pasini, Bruno Gianoglio, Carmine Pecoraro, Giovanni Montini, Luisa Murer, Gian Marco Ghiggeri, Paola Romagnani, Marina Vivarelli, Francesco Emma
PMID: 33152448   DOI: 10.1016/j.kint.2020.09.024

Abstract

Corticosteroid-related toxicity in children with steroid-sensitive nephrotic syndrome is primarily related to the cumulative dose of prednisone. To optimize treatment of relapses, we conducted the PROPINE study, a multicentric, open-label, randomized, superiority trial. Seventy-eight relapsing children aged 3-17 years who had not received steroid-sparing medications during the previous 12 months were randomized to receive, from day five after remission, either 18 doses of 40 mg/m
of prednisone on alternate days (short arm), or the same cumulative dose tapered over double the time (long arm). Patients were monitored with an ad-hoc smartphone application, allowing daily reporting. The primary outcome was the six-month relapse rate at which time, 23/40 and 16/38 patients had relapsed in the long and short arms, respectively (no significant difference). Additionally, 40/78 patients were also enrolled in a secondary crossover study and were allocated to the opposite arm. Altogether, at six months, the relapse rate was 32/40 and 28/40 in the long and short arms, respectively (no significant difference). A post-hoc analysis excluding 30 patients treated with low-dose prednisone maintenance therapy failed to show significant differences between the two arms. No differences in adverse events, blood pressure and weight gain were observed. Thus, our data do not support the prescription of prolonged tapering schedules for relapses of steroid-sensitive nephrotic syndrome in children.


Effects of topical adrenergic agents on prostaglandin E2-induced aqueous flare and intraocular pressure elevation in pigmented rabbits

Momoko Nakamura-Shibasaki, Miftahul Akhyar Latief, Ji-Ae Ko, Kunihiko Funaishi, Yoshiaki Kiuchi
PMID: 26832333   DOI: 10.1007/s10384-016-0428-2

Abstract

To evaluate the effects of signals through adrenergic receptors on the changes in the aqueous flare and intraocular pressure (IOP) induced by topical prostaglandin E2 (PGE2) in pigmented rabbits.
Adrenergic agents were applied topically to pigmented Dutch rabbits, and PGE2 was then applied to induce an increase in the aqueous flare and IOP. The degree of aqueous flare was measured with a laser flare meter, and the IOP was measured with a rebound tonometer. Measurements were made every 30 min after the PGE2 had been applied for 2 h and at 4.0 and 4.5 h. Repeated measure analysis of variance and Dunnett's post hoc tests were used for the statistical analyses.
The topical application of PGE-2 increased the aqueous flare for more than 4.5 h. The topical instillation of 1.0 % apraclonidine significantly inhibited the increase in the PGE2-induced aqueous flare by 75.1 %, of 0.1 % brimonidine by 57.2 %, of 0.04 % dipivefrin by 57.4 %, and a combination of 0.1 % brimonidine and 5 % phenylephrine by 78.9 %. Topical 5.0 % phenylephrine and 0.05 % isoproterenol had little effect on the aqueous flare elevation induced by PGE2. The IOP increased 0.5 h after the topical application of PGE-2. Topical 1.0 % apraclonidine, 0.1 % brimonidine, 0.1 % dipivefrin, and the combination of 0.1 % brimonidine and 5.0 % phenylephrine significantly inhibited the PGE2-induced IOP elevation. However, topical 5.0 % phenylephrine and 0.05 % isoproterenol did not significantly inhibit the IOP elevation caused by PGE2.
Signaling by the α2 receptor inhibits both the PGE2-induced flare and IOP elevation caused by topical PGE2 application.


Effects of anti-glaucoma drugs on resistive index of the medial long posterior ciliary artery using color Doppler imaging in Beagle dogs

Hojung Choi, Youngwon Lee, Seongchan Yeon, Hyojong Lee, Heechun Lee
PMID: 21368570   DOI: 10.4142/jvs.2011.12.1.99

Abstract

Color Doppler imaging (CDI) was carried out to evaluate the effects of anti-glaucoma drugs on ophthalmic circulation using CDI-derived resistive index (RI) values. CDI was performed on nine Beagle dogs, and RI values were calculated for the medial long posterior ciliary artery before and after the administration of anti-glaucoma drugs. A significant increase in RI values was found after topical administration of levobunolol (p < 0.05) or dipivefrin (p < 0.05). Pilocarpine showed no effects on RI values after topical administration. The results suggest that some anti-glaucoma drugs could affect ophthalmic blood flow.


[Cystoid macular edema]

F Neu
PMID: 17718230   DOI:

Abstract

Cystoid macular edema is a known side effect of different systemic and local medications. Nicotinic acid used as a hypolipemiant agent can cause cystoid macular edema. Local adrenergic antiglaucomatous drugs as well as prostaglandin analogs can induce cystoid macular edema especially if other risk factors, which will be discussed, are present. Benzalkonium chloride, a universal conservative agent, can also favour cystoid macular edema.


Allergic contact dermatitis from timolol and dorzolamide eye drops

M Kalavala, B N Statham
PMID: 16787459   DOI: 10.1111/j.0105-1873.2006.0645b.x

Abstract




Pupillary supersensitivity and visual disturbance in Parkinson's disease

Norio Hori, Motoko Takamori, Masaaki Hirayama, Hirohisa Watanabe, Tomohiko Nakamura, Fumitada Yamashita, Hiroki Ito, Naoki Mabuchi, Gen Sobue
PMID: 18265941   DOI: 10.1007/s10286-008-0453-4

Abstract

This study evaluated pupillary postganglionic autonomic dysfunction and its relationship to visual disturbance in idiopathic Parkinson's disease (PD). Pupillary sensitivity was examined in relation to a parasympathomimetic agent [0.05% pilocarpine hydrochloride (PL)] and to a sympathomimetic agent [0.02% dipivefrine hydrochloride (DPE)] using infrared pupillography in 40 PD patients and 17 age-matched controls. Visual disturbances were evaluated as well, including blurring, photophobia, night blindness and involuntary eyelid closure in response to light. Pupillary supersensitivity to PL and DPE and their relation to visual disturbances were found to be significantly greater in PD patients than in controls (22.3 +/- 15.1 vs. 10.4 +/- 11.4%, P < 0.005, and14.5 +/- 14.5 vs. 4.9 +/- 8.7%, P < 0.01, respectively). In addition, pupillary sympathetic supersensitivity did not correlate with a reduction of 123I-metaiodobenzylguanidine (MIBG) cardiac accumulation. Patients with PD reported more blurred vision (P < 0.001) and involuntary eyelid closure in response to light (P < 0.05) than controls. Patients with supersensitivity to both PL and DPE complained more often of blurred vision than patients without supersensitivity (P < 0.05). Pupillary sensitivity to PL correlated significantly with a summed score for visual disturbance (P < 0.05, r = 0.417), but DPE sensitivity did not. PD patients have both parasympathetic and sympathetic postganglionic impairments affecting the pupil. Our findings demonstrate that parasympathetic dysfunction contributes significantly to visual disturbance in PD.


Contact dermatitis by dipivefrine

J Vilaplana, P Zaballos, C Romaguera
PMID: 15811042   DOI: 10.1111/j.0105-1873.2005.0548k.x

Abstract




Bidirectional Modulation of Alcohol-Associated Memory Reconsolidation through Manipulation of Adrenergic Signaling

Moritz J W Schramm, Barry J Everitt, Amy L Milton
PMID: 26279079   DOI: 10.1038/npp.2015.248

Abstract

Alcohol addiction is a problem of great societal concern, for which there is scope to improve current treatments. One potential new treatment for alcohol addiction is based on disrupting the reconsolidation of the maladaptive Pavlovian memories that can precipitate relapse to drug-seeking behavior. In alcohol self-administering rats, we investigated the effects of bidirectionally modulating adrenergic signaling on the strength of a Pavlovian cue-alcohol memory, using a behavioral procedure that isolates the specific contribution of one maladaptive Pavlovian memory to relapse, the acquisition of a new alcohol-seeking response for an alcohol-associated conditioned reinforcer. The β-adrenergic receptor antagonist propranolol, administered in conjunction with memory reactivation, persistently disrupted the memory that underlies the capacity of a previously alcohol-associated cue to act as a conditioned reinforcer. By contrast, enhancement of adrenergic signaling by administration of the adrenergic prodrug dipivefrin at reactivation increased the strength of the cue-alcohol memory and potentiated alcohol seeking. These data demonstrate the importance of adrenergic signaling in alcohol-associated memory reconsolidation, and suggest a pharmacological target for treatments aiming to prevent relapse through the disruption of maladaptive memories.


[Latanoprost topical ophthalmic combinations]

M Călugăru, D Călugăru
PMID: 15782758   DOI:

Abstract

Latanoprost became the first line therapeutic agent in glaucoma treatment being the best sold worldwide anti-glaucoma medication. When adequate intraocular pressure decrease can not be achieved with latanoprost monotherapy, then its combinations are to be used. Latanoprost combinations are grouped in to non-fixed and fixed variants. Non-fixed combinations mean concomitant therapy,that is giving the two or more medications using different bottles. The medications used for latanoprost non-fixed combinations are represented by timolol 0.5%, pilocarpine 2%, acetazolamide dispensed systemically and locally, dipivefrin 0.1%, unoprostone 0.12% and brimonidine 0.2%. Fixed combinations mean administering the two mixed medications using one single bottle. At the present time there is only one fixed combination of latanoprost i.e. its combination with timolol 0.5% whose trading name is Xalcom.


Explore Compound Types